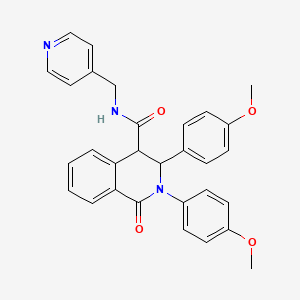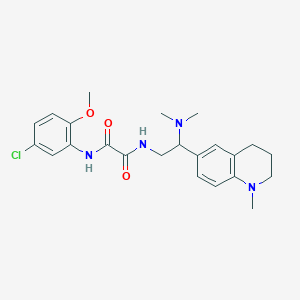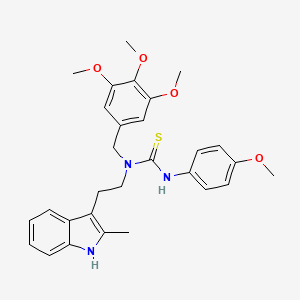
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with significant interest due to their potential biological activities. Research in this area focuses on the synthesis, crystal structure determination, and analysis of intermolecular interactions. For example, studies on similar triazole derivatives have explored the synthesis of biologically active 1,2,4-triazole derivatives and their structural characterization through X-ray diffraction, highlighting the presence of various intermolecular interactions, such as C–H⋯π and π⋯π interactions, which are crucial for understanding their chemical behavior and potential biological applications (Shukla et al., 2014).
Anticancer Applications
Another significant area of research involves evaluating the anticancer potential of triazole derivatives. Various studies have synthesized and characterized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, demonstrating cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. These compounds have shown promising results, with some derivatives exhibiting lower IC50 values than clinically employed anticancer drugs, indicating their potential as effective anticancer agents (Butler et al., 2013).
Antimicrobial and Antiviral Activities
Triazole derivatives also show potential in antimicrobial and antiviral therapies. Research on the synthesis and biological evaluation of these compounds has identified derivatives with significant antimicrobial activities against various microorganisms. Additionally, some triazole derivatives have demonstrated remarkable antiavian influenza virus activity, highlighting their potential in antiviral research and the development of new therapies for infectious diseases (Hebishy et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzyl chloride with 2-fluoroaniline to form N-(2-chlorobenzyl)-2-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-fluoroaniline", "ethyl 2-azidoacetate", "sodium azide", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzyl chloride (1.0 equiv) and 2-fluoroaniline (1.2 equiv) in dry dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-2-fluoroaniline.", "Step 3: Dissolve N-(2-chlorobenzyl)-2-fluoroaniline (1.0 equiv) and ethyl 2-azidoacetate (1.2 equiv) in dry DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
Numéro CAS |
1291836-72-0 |
Formule moléculaire |
C16H13ClFN5O |
Poids moléculaire |
345.76 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
Clé InChI |
XCCPIHONFJWTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)
![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)



![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)
![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)